molecular formula C2H5NaOS B8681301 Dimsyl sodium CAS No. 15590-23-5

Dimsyl sodium

Cat. No. B8681301
M. Wt: 100.12 g/mol
InChI Key: CWXOAQXKPAENDI-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

Sodium (methylsulphinyl)methanide (29.7 mmol) was pre-pared from sodium hydride (60% dispersion in oil, 1.19 g, 29.7 mmol) and anhydrous dimethyl sulphoxide (7 ml) by heating at 65° C. until a solution was observed. To this was added a solution of 5-(2-amino-phenylamino)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester from Example E11.2 (3.63 g, 16.9 mmol) in anhydrous dimethyl sulphoxide (10 ml), and stirring continued at 65° C. for 2.5 h. The mixture was poured into ice (100 ml), and the resulting solid collected and purified by recrystallisation from methanol/EtOAc/60-80 pet ether to yield the title compound (1.46 g, 40%).
Quantity
29.7 mmol
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
CS([CH2-])=O.[Na+].[H-].[Na+].C([O:10][C:11]([C:13]1[CH:14]=[N:15][N:16]([CH3:26])[C:17]=1[NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[NH2:25])=O)C>CS(C)=O>[CH3:26][N:16]1[C:17]2[NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[NH:25][C:11](=[O:10])[C:13]=2[CH:14]=[N:15]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
29.7 mmol
Type
reactant
Smiles
CS(=O)[CH2-].[Na+]
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1NC1=C(C=CC=C1)N)C
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid collected
CUSTOM
Type
CUSTOM
Details
purified by recrystallisation from methanol/EtOAc/60-80 pet ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CN1N=CC=2C(NC3=C(NC12)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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